molecular formula C10H13BO4 B8209262 (3-Ethyl-4-(methoxycarbonyl)phenyl)boronic acid

(3-Ethyl-4-(methoxycarbonyl)phenyl)boronic acid

Cat. No.: B8209262
M. Wt: 208.02 g/mol
InChI Key: GETBQZRDSSKODW-UHFFFAOYSA-N
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Description

(3-Ethyl-4-(methoxycarbonyl)phenyl)boronic acid is an organoboron compound with the molecular formula C10H13BO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an ethyl group at the 3-position and a methoxycarbonyl group at the 4-position. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethyl-4-(methoxycarbonyl)phenyl)boronic acid typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and pH, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Ethyl-4-(methoxycarbonyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products

    Biaryls: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid.

Scientific Research Applications

(3-Ethyl-4-(methoxycarbonyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.

    Material Science: Utilized in the preparation of advanced materials, such as polymers and nanomaterials.

    Catalysis: Acts as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.

Mechanism of Action

The mechanism of action of (3-Ethyl-4-(methoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Ethyl-4-(methoxycarbonyl)phenyl)boronic acid is unique due to the presence of both the ethyl and methoxycarbonyl groups, which can influence its reactivity and selectivity in chemical reactions. These substituents can also affect the compound’s solubility and stability, making it suitable for specific applications in organic synthesis and catalysis.

Properties

IUPAC Name

(3-ethyl-4-methoxycarbonylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO4/c1-3-7-6-8(11(13)14)4-5-9(7)10(12)15-2/h4-6,13-14H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETBQZRDSSKODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)OC)CC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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